4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide
Overview
Description
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide, also known as CMMPB, is a synthetic compound that belongs to the class of anilide derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. CMMPB has gained attention in recent years for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Heterocyclic Compound Synthesis
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide and its derivatives are involved in the synthesis of heterocyclic compounds. These compounds have shown biological activity, particularly as lipoxygenase inhibitors, which are relevant in various therapeutic contexts (Aziz-ur-Rehman et al., 2016).
Chemical Behavior and Kinetics
Studies have shown that derivatives of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide undergo specific chemical processes, such as ring closure and hydrolysis, in basic mediums. This research provides insights into the kinetics and mechanism of formation and decomposition of these compounds (Sedlák et al., 2002).
Molecular Docking and Biological Activity
In recent research, various derivatives of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide have been synthesized and analyzed for their biological activities. These activities include inhibitory potential against enzymes like tyrosinase, which are significant in medical and cosmetic applications (H. Raza et al., 2019).
Pharmacological Research
Compounds related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide are being studied in the field of pharmacology, particularly as dual inhibitors of cyclooxygenase and lipoxygenase pathways. These studies are important in the development of new therapeutic agents for pain and inflammation (Tordjman et al., 2003).
Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds similar to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide. These studies contribute to a better understanding of their chemical properties and potential applications (Ming-gen, 2008).
Solubility and Physical Properties
The solubility and physical properties of compounds related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide have been studied in different solvent mixtures. These studies are essential for understanding the compound's behavior in various environments, which is crucial for industrial and pharmaceutical applications (Pascual et al., 2017).
Antimicrobial and Anticancer Activities
Compounds structurally related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide have been synthesized and evaluated for their antimicrobial and anticancer activities. Such research is key in the development of new drugs and treatments (Sirajuddin et al., 2015).
Corrosion Inhibition
Studies have investigated the use of compounds related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide in corrosion inhibition. This is particularly relevant in materials science and engineering for protecting metals against corrosion (Khalifa et al., 2011).
Herbicide Research
Research has been conducted on the dissipation of herbicides in soils, including compounds related to 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide. Understanding the environmental behavior of these herbicides is crucial for agricultural science and environmental safety (Harvey, 1987).
properties
IUPAC Name |
4-chloro-N-(4-methoxy-2-methylphenyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-8-10(16-2)5-6-11(9)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDGEFPGSALAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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